1-(4-Methyl-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one
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Overview
Description
1-(4-Methyl-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one is a complex organic compound featuring a thiazole ring, a trifluoromethyl group, and an ethanone moiety
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like reverse transcriptase .
Mode of Action
It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Similar compounds have been known to play an important role in the regulation of central inflammation and can also be used to control brain inflammation process .
Result of Action
Similar compounds have been known to exhibit anti-inflammatory activity comparable to that of standard drugs .
Preparation Methods
The synthesis of 1-(4-Methyl-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one typically involves multiple steps, including the formation of the thiazole ring and the introduction of the trifluoromethyl group. Common synthetic routes include:
Cyclization Reactions: The thiazole ring can be synthesized through cyclization reactions involving thiourea and α-haloketones.
Substitution Reactions: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using trifluoromethylating agents.
Industrial Production: Industrial methods may involve optimized reaction conditions, such as controlled temperatures and the use of catalysts to enhance yield and purity
Chemical Reactions Analysis
1-(4-Methyl-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone moiety to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring, respectively
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and agrochemicals
Comparison with Similar Compounds
Compared to other thiazole derivatives, 1-(4-Methyl-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one stands out due to its unique trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:
4-(Trifluoromethyl)benzylamine: Known for its use in pharmaceuticals and agrochemicals.
N-arylsulfonyl-3-acetylindole: Evaluated for its antiviral and anticancer activities.
Properties
IUPAC Name |
1-[4-methyl-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2OS/c1-7-11(8(2)19)20-12(17-7)18-10-6-4-3-5-9(10)13(14,15)16/h3-6H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDLTUQCUXQSHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=CC=C2C(F)(F)F)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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